molecular formula C12H16O2 B3088227 1-(3-Methoxyphenyl)-3-methylbutan-1-one CAS No. 1183770-52-6

1-(3-Methoxyphenyl)-3-methylbutan-1-one

Cat. No.: B3088227
CAS No.: 1183770-52-6
M. Wt: 192.25 g/mol
InChI Key: RIEWMJBAOYZLCB-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-methylbutan-1-one is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanone structure

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-methoxybenzoyl chloride reacts with 3-methylbutan-1-ol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, leading to more efficient production processes .

Mechanism of Action

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)7-12(13)10-5-4-6-11(8-10)14-3/h4-6,8-9H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEWMJBAOYZLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3-(methyloxy)benzaldehyde (4.77 g, 35 mmol) in diethyl ether (100 mL) at 0° C. was added bromo(2-methylpropyl)magnesium (21 mL, 42 mmol). The solution was stirred for 10 min at 0° C. and then worked-up with 0.6M HCl (150 mL) and ethyl acetate (200 mL), to afford a crude material. In another round bottom flask of oxalyl chloride (4.60 mL, 52.5 mmol) in DCM (150 mL) at −78° C. was added DMSO (4.97 mL, 70.0 mmol), dissolved in dry DCM (20 mL), followed by a solution of the above crude material dissolved in dry DCM (25 mL). The resulting mixture was stirred for 1 h at −78° C., then triethylamine (24.39 mL, 175 mmol) was added and the solution stirred at −78° C. for 1 h. The reaction was quenched at −78° C. and the product was extracted by DCM and washed with water/brine. The crude material was purified by chromatography on silica gel, eluting with a gradient of 0-50% ethyl acetate in hexane, to afford the title compound (4.12 g). LCMS (B) m/z: 193 [M+1]+, Rt 3.11 min.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
4.77 g
Type
reactant
Reaction Step Four
Name
bromo(2-methylpropyl)magnesium
Quantity
21 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
reactant
Reaction Step Five
Quantity
4.6 mL
Type
reactant
Reaction Step Six
Name
Quantity
4.97 mL
Type
reactant
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
24.39 mL
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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